molecular formula C13H10BrClN2O B1617456 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea CAS No. 13142-10-4

1-(4-Bromophenyl)-3-(4-chlorophenyl)urea

Cat. No. B1617456
CAS RN: 13142-10-4
M. Wt: 325.59 g/mol
InChI Key: VCJMGYXOIQQZSK-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-3-(4-chlorophenyl)urea” is a urea derivative that contains two phenyl rings, one of which is substituted with a bromine atom and the other with a chlorine atom. Urea derivatives are often used in medicinal chemistry due to their bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 4-bromophenyl group) with an amine (derived from the 4-chlorophenyl group) to form the urea linkage .


Molecular Structure Analysis

The molecule contains a urea group (-NH-CO-NH-) flanked by a 4-bromophenyl group and a 4-chlorophenyl group. The presence of the halogens (bromine and chlorine) may make the compound more reactive .


Chemical Reactions Analysis

As a urea derivative, this compound could participate in a variety of chemical reactions. The bromine and chlorine atoms could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine and chlorine atoms could increase its reactivity compared to a simple urea derivative .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-Bromophenyl)-3-(4-chlorophenyl)urea is a key intermediate in the synthesis of certain antitumor agents, such as sorafenib. It can be synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, resulting in a product with high purity (Yan Feng-mei & Liu He-qin, 2009).

Applications in Nonlinear Optical Materials

  • Compounds similar to this compound have been studied for their nonlinear optical (NLO) properties. They are useful in industrial applications such as frequency doubling of diode lasers (Anthoni Praveen Menezes & A. Jayarama, 2014).
  • Such compounds exhibit good thermal stability, optical transparency, and high second harmonic generation (SHG) efficiency, making them suitable for optoelectronic device applications (M. Shkir et al., 2019).

Crystal Structure Analysis

  • The crystal structure of related compounds has been analyzed to understand their molecular arrangement, which is crucial for their NLO properties. This involves determining the lattice parameters and functional groups present in the compound (Vincent Crasta et al., 2005).

Anticancer Research

  • Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and potential as anticancer agents (Jian Feng et al., 2020).

Molecular Interactions and Stability

  • The molecular interactions and stability of such compounds have been studied, focusing on hydrogen bonding and crystal packing, which are vital for their efficacy in various applications (B. Yamin & A. Mardi, 2003).

Photodegradation and Environmental Impact

  • The photodegradation of similar compounds in different media has been researched, providing insights into their environmental impact and the stability of their reaction products (L. Guoguang et al., 2001).

Other Applications

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising bioactivity, it could be further developed as a drug .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJMGYXOIQQZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352644
Record name 1-(4-bromophenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13142-10-4
Record name N-(4-Bromophenyl)-N′-(4-chlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)-3-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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